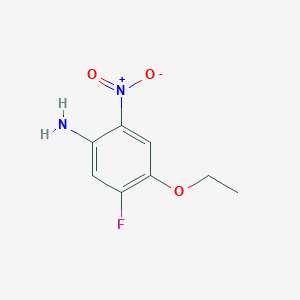

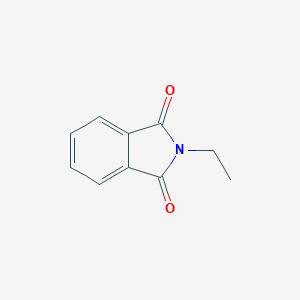

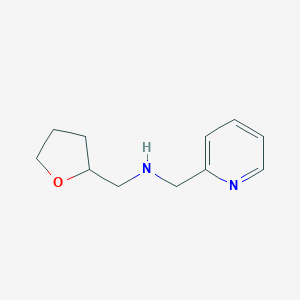

![molecular formula C9H10N2OS2 B187891 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 59898-59-8](/img/structure/B187891.png)

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (TMPT) is a small molecule that has been studied for its potential applications in a range of scientific fields. This molecule is a sulfur-containing heterocyclic compound, and is structurally related to thiophene. TMPT has been found to possess a variety of interesting properties, such as its ability to interact with DNA and its ability to act as an antioxidant.

Aplicaciones Científicas De Investigación

Stabilization of Poly-Iodides

- Scientific Field: Chemistry

- Application Summary: This compound is used in the stabilization of poly-iodides. The reaction of 2-mercapto-3,4,5,6-tetrahydro-pyrimidine with hydroiodic or hydrochloric acids in the presence or absence of di-iodine in dichloromethane solutions resulted in the formation of complexes .

- Methods of Application: The reaction is carried out in dichloromethane solutions, with or without the presence of di-iodine .

- Results: The compounds formed were characterized by FT-IR, and Raman spectroscopic techniques. The crystal structures were also determined by X-ray diffraction .

Acylating Agents

- Scientific Field: Organic Chemistry

- Application Summary: 2-Mercaptopyridine and its derivatives primarily serve as acylating agents . Acylating agents are compounds that introduce an acyl group (RCO-) into another molecule in a substitution reaction.

- Methods of Application: The specific methods of application can vary widely depending on the reaction conditions and the specific compounds involved. Generally, the reaction involves the nucleophilic attack of the sulfur atom on the carbonyl carbon of an acyl chloride, anhydride, or ester .

- Results: The result is the formation of a new carbon-sulfur bond, introducing the acyl group into the target molecule .

Propiedades

IUPAC Name |

3,5,6-trimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS2/c1-4-5(2)14-7-6(4)8(12)11(3)9(13)10-7/h1-3H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCWNPBBEFFQFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=S)N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350036 |

Source

|

| Record name | 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

59898-59-8 |

Source

|

| Record name | 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)

![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)

![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)